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molecular formula C9H11NO B105618 5-Methoxyisoindoline CAS No. 127168-88-1

5-Methoxyisoindoline

Cat. No. B105618
M. Wt: 149.19 g/mol
InChI Key: BNBIUUBEQGUPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026856

Procedure details

1.5 g of 10% palladium on carbon was added to a solution of 12.5 g of 2-benzyl-5-methoxyisoindoline prepared above in 150 ml of methanol and the mixture was stirred under hydrogen gas stream at 40° C. under atmospheric pressure for 7 days. After removing the catalyst by filtration, the filtrate was concentrated and purified by vacuum distillation to give 4.7 g of 5-methoxyisoindoline.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:17][CH3:18])[CH:14]=2)[CH2:9]1)C1C=CC=CC=1>[Pd].CO>[CH3:18][O:17][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:16]2

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)OC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen gas stream at 40° C. under atmospheric pressure for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
COC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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